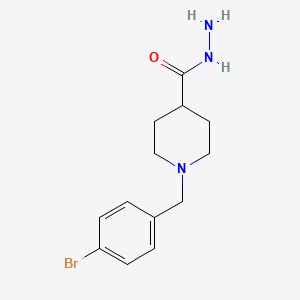

1-(4-Bromobenzyl)piperidine-4-carbohydrazide

Description

Properties

IUPAC Name |

1-[(4-bromophenyl)methyl]piperidine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN3O/c14-12-3-1-10(2-4-12)9-17-7-5-11(6-8-17)13(18)16-15/h1-4,11H,5-9,15H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIRDMHLMJUCRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NN)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801164289 | |

| Record name | 4-Piperidinecarboxylic acid, 1-[(4-bromophenyl)methyl]-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801164289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306738-67-9 | |

| Record name | 4-Piperidinecarboxylic acid, 1-[(4-bromophenyl)methyl]-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306738-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinecarboxylic acid, 1-[(4-bromophenyl)methyl]-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801164289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromobenzyl)piperidine-4-carbohydrazide is generally accomplished by the reaction of 1-(4-bromobenzyl)piperidine with hydrazine hydrate under reflux in an appropriate solvent. The key steps and conditions are as follows:

Starting Material: 1-(4-bromobenzyl)piperidine, which can be prepared by alkylation of piperidine with 4-bromobenzyl bromide or related brominated benzyl derivatives.

Hydrazide Formation: The piperidine derivative is reacted with hydrazine hydrate (N2H4·H2O) to convert the corresponding ester or acid derivative at the 4-position into the carbohydrazide.

Reaction Conditions: The reaction is typically performed under reflux conditions in polar protic solvents such as ethanol or methanol to facilitate dissolution and reaction kinetics.

Reaction Time and Temperature: Reflux is maintained for several hours (commonly 4–12 hours) to ensure complete conversion.

Workup: After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification through recrystallization or chromatography.

Yield Optimization: Reaction parameters such as solvent choice, hydrazine concentration, temperature, and reaction time are optimized to maximize yield and purity.

This method leverages the nucleophilic attack of hydrazine on the carbonyl carbon of the ester or acid derivative, forming the carbohydrazide functional group.

Industrial Scale Considerations

While detailed industrial protocols for this compound are scarce, the general approach to scaling up involves:

Process Optimization: Adjusting solvent volumes, reagent concentrations, and reaction times to accommodate larger batch sizes.

Solvent Recovery: Employing distillation or other recovery methods to recycle ethanol or methanol for cost-effectiveness and environmental compliance.

Purification Techniques: Utilizing crystallization or preparative chromatography on a larger scale to maintain product purity.

Safety and Environmental Controls: Ensuring proper handling of hydrazine hydrate, a toxic and potentially hazardous reagent, with appropriate containment and ventilation.

Quality Control: Implementing analytical methods such as HPLC, NMR, and mass spectrometry to verify product identity and purity.

Comparative Analysis of Preparation Methods

| Step | Laboratory Scale | Industrial Scale |

|---|---|---|

| Starting Materials | 1-(4-bromobenzyl)piperidine, hydrazine hydrate | Same, with bulk procurement and quality checks |

| Solvent | Ethanol or methanol | Ethanol or methanol with solvent recycling systems |

| Reaction Conditions | Reflux for 4–12 hours | Optimized temperature and time, continuous flow possible |

| Isolation | Filtration, recrystallization | Large-scale crystallization, filtration |

| Purification | Chromatography or recrystallization | Industrial crystallization, possibly chromatography |

| Yield Optimization | Trial and error with small batches | Design of Experiments (DoE) for parameter optimization |

| Safety Considerations | Standard lab PPE and fume hood | Advanced containment, monitoring, and waste management |

Research Findings and Characterization

Reaction Efficiency: The hydrazinolysis reaction proceeds with good efficiency under reflux conditions, typically yielding the target carbohydrazide in moderate to high yields (60–85%).

Solvent Effects: Polar protic solvents like ethanol enhance solubility and reaction rate, while aprotic solvents may reduce reaction efficiency.

Purity Assessment: The final product is characterized by nuclear magnetic resonance (NMR) spectroscopy, confirming the presence of the carbohydrazide moiety and the 4-bromobenzyl substituent.

Mass Spectrometry: Confirms molecular weight consistent with C13H18BrN3O.

HPLC Analysis: Ensures purity greater than 95% for research and industrial applications.

Summary Table of Preparation Method

| Parameter | Description |

|---|---|

| Starting Material | 1-(4-bromobenzyl)piperidine |

| Reagent | Hydrazine hydrate (N2H4·H2O) |

| Solvent | Ethanol or methanol |

| Reaction Temperature | Reflux (~78°C for ethanol) |

| Reaction Time | 4–12 hours |

| Product Isolation | Cooling, filtration, recrystallization |

| Yield | 60–85% (typical laboratory yields) |

| Purity | >95% (by HPLC) |

| Characterization Methods | NMR, MS, HPLC |

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobenzyl)piperidine-4-carbohydrazide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the benzyl group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The piperidine ring and carbohydrazide moiety can participate in redox reactions.

Condensation Reactions: The carbohydrazide group can react with aldehydes and ketones to form hydrazones.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Condensation Reactions: Aldehydes or ketones in the presence of an acid catalyst can facilitate the formation of hydrazones.

Major Products Formed:

Substitution Reactions: Products with different functional groups replacing the bromine atom.

Oxidation and Reduction Reactions: Various oxidized or reduced forms of the piperidine ring and carbohydrazide moiety.

Condensation Reactions: Hydrazone derivatives formed from the reaction with aldehydes or ketones.

Scientific Research Applications

1-(4-Bromobenzyl)piperidine-4-carbohydrazide has several scientific research applications, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.

Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzyl)piperidine-4-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in neurological processes. In antimicrobial studies, it may disrupt microbial cell membranes or inhibit key enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Core

The target compound’s piperidine-carbohydrazide scaffold is structurally related to several analogs, differing in substituents and functional groups:

Key Observations :

- Halogen Effects : The 4-bromobenzyl group in the target compound provides greater steric bulk and electron-withdrawing effects compared to 4-chlorobenzyl or 4-fluorophenyl analogs. These properties influence receptor binding and metabolic stability .

- Functional Group Impact: The carbohydrazide group enhances metal chelation and hydrogen-bonding capacity, distinguishing it from carbothioamide () or methanol derivatives () .

Physicochemical and Commercial Considerations

- Solubility: The hydrochloride salt of the carboxylic acid derivative (C₁₃H₁₇BrClNO₂) improves aqueous solubility, a common strategy for bioavailability enhancement .

- Purity and Availability : The target compound is listed as 95% pure but discontinued , whereas analogs like 1-(4-chlorobenzyl)piperidin-4-amine hydrochloride remain accessible .

Biological Activity

1-(4-Bromobenzyl)piperidine-4-carbohydrazide is a chemical compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a piperidine ring, a carbohydrazide functional group, and a bromobenzyl substituent, which contribute to its pharmacological properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 300.19 g/mol. Its structure consists of:

- Piperidine Ring : A six-membered ring containing one nitrogen atom, known for diverse biological activities.

- Carbohydrazide Group : This functional group can participate in various biological processes.

- Bromobenzyl Substituent : Enhances interaction with biological targets compared to other halogenated derivatives.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

- Antiviral Activity : Studies have explored its interaction with viral proteins, suggesting potential applications in antiviral therapies.

- Antibacterial Properties : Similar compounds have demonstrated antibacterial activity, indicating that this compound may also possess such properties .

- Enzyme Interaction : The compound's binding affinity to various enzymes and receptors has been investigated to understand its mechanism of action better.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 1-(4-Bromophenyl)piperazine | Contains a piperazine ring | More potent against certain bacterial strains |

| 1-(4-Chlorobenzyl)piperidine | Similar structure with chlorine | Exhibits different biological activity profiles |

| 2-(4-Bromophenyl)quinoline | Contains a quinoline moiety | Shows distinct anti-cancer properties |

The presence of the bromobenzyl substituent in this compound enhances its interaction with biological targets compared to other halogenated derivatives.

Antiviral Research

A study published by Abdelshaheed et al. (2021) investigated the antiviral properties of piperidin derivatives, including those similar to this compound. The results indicated high selectivity in inhibiting cytomegalovirus, suggesting potential applications in controlling viral infections .

Antibacterial Activity

In another study focusing on piperidin derivatives, compounds were evaluated for their antibacterial activity against various strains. The results showed promising antibacterial effects, indicating that derivatives like this compound could be developed into effective antibacterial agents .

The mechanism of action for this compound involves its interaction with specific molecular targets. It may act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context being studied.

Q & A

Q. How can researchers optimize the synthesis of 1-(4-Bromobenzyl)piperidine-4-carbohydrazide to improve yield and purity?

Methodological Answer: The synthesis typically involves coupling a bromobenzyl group to a piperidine-carbohydrazide core. Key steps include:

- Activation of the carboxylic acid : Use carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) to activate the carboxylic acid moiety for amide bond formation .

- Benzylation : React 4-bromobenzyl chloride with piperidine-4-carbohydrazide in the presence of a base (e.g., NaOH or K₂CO₃) to neutralize HCl byproducts. Solvents like dichloromethane or toluene at 60–80°C are optimal .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol for high purity .

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Condition (Based on Evidence) |

|---|---|

| Coupling Agent | EDCI/HOBt |

| Base | K₂CO₃ |

| Solvent | Dichloromethane |

| Temperature | 60–80°C |

| Purification Method | Ethanol recrystallization |

Q. What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify the bromobenzyl group (aromatic protons at δ 7.2–7.4 ppm, benzylic CH₂ at δ 3.8–4.0 ppm) and piperidine ring protons (δ 2.5–3.5 ppm) .

- IR Spectroscopy : Confirm carbonyl (C=O stretch at ~1650 cm⁻¹) and hydrazide (N-H bend at ~1550 cm⁻¹) functional groups .

- Mass Spectrometry : ESI-MS or HRMS should show the molecular ion peak matching the molecular formula (C₁₃H₁₆BrN₃O) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3% tolerance) .

Q. How should researchers design bioassays to evaluate the biological activity of this compound?

Methodological Answer:

- Target Selection : Prioritize enzymes like carbonic anhydrase or kinases, as piperidine-carbohydrazide derivatives are known to interact with these targets .

- In Vitro Assays : Use fluorescence-based or colorimetric enzyme inhibition assays (e.g., esterase activity with 4-nitrophenyl acetate as a substrate) .

- Controls : Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) and vehicle controls (DMSO <1% v/v) .

- Dose-Response Curves : Test concentrations from 1 nM to 100 μM to calculate IC₅₀ values .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to optimize the molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Reaction Pathway Analysis : Apply quantum chemical methods (e.g., NEB—Nudged Elastic Band) to simulate intermediates in hydrolysis or oxidation reactions .

- Solubility Prediction : Use COSMO-RS to estimate solubility in solvents like ethanol or DMSO, aiding formulation design .

Q. How can researchers resolve contradictions in biological activity data across different studies?

Methodological Answer:

- Meta-Analysis : Compare assay conditions (pH, temperature, substrate concentration) from conflicting studies to identify variables affecting activity .

- Structural Confirmation : Re-analyze compound purity via HPLC and NMR for batch-to-batch consistency .

- Kinetic Studies : Perform Lineweaver-Burk plots to determine if inhibition is competitive/non-competitive, which may explain variability .

Q. Table 2: Common Sources of Data Discrepancies

| Source of Contradiction | Resolution Strategy |

|---|---|

| Impure samples | Repetition with HPLC-purified compound |

| Varied assay pH | Standardize to physiological pH 7.4 |

| Solvent effects | Use consistent co-solvents (e.g., DMSO) |

Q. What strategies are effective for designing derivatives of this compound for structure-activity relationship (SAR) studies?

Methodological Answer:

- Substitution Patterns : Modify the bromobenzyl group (e.g., replace Br with Cl or CF₃) or piperidine ring (e.g., introduce methyl or hydroxyl groups) .

- Bioisosteres : Replace the hydrazide group with amides or sulfonamides to assess tolerance for hydrogen bonding .

- High-Throughput Screening : Use parallel synthesis to generate a library of 50–100 derivatives for rapid SAR evaluation .

Q. How can researchers validate the mechanism of action of this compound in complex biological systems?

Methodological Answer:

- Cellular Uptake Studies : Use fluorescent tagging (e.g., FITC conjugation) to track intracellular localization via confocal microscopy .

- Proteomics : Perform SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify protein targets in treated vs. untreated cells .

- CRISPR Knockout Models : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.